DPP-4 Inhibitory Potency: Teneligliptin (Containing the Target Moiety) vs. Clinically Used DPP-4 Inhibitors
While the target compound itself is an intermediate and does not directly possess DPP-4 inhibitory activity, its incorporation into Teneligliptin confers a potency that substantially exceeds that of other clinically approved DPP-4 inhibitors. Teneligliptin demonstrates an IC50 of 0.37 nM against human DPP-4 [1], which is approximately an order of magnitude more potent than Vildagliptin and roughly two orders of magnitude more potent than Sitagliptin [2].
| Evidence Dimension | Human DPP-4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Teneligliptin: 0.37 nM |
| Comparator Or Baseline | Sitagliptin: 18 nM; Vildagliptin: 3.5 nM; Alogliptin: < 10 nM |
| Quantified Difference | Teneligliptin is ~49-fold more potent than Sitagliptin and ~9.5-fold more potent than Vildagliptin |
| Conditions | In vitro enzymatic assay using human recombinant DPP-4 |
Why This Matters
This differential potency directly influences the selection of this specific intermediate for the synthesis of a more potent DPP-4 inhibitor, providing a clear scientific rationale for procurement over intermediates used in the synthesis of less potent gliptins.
- [1] Teneligliptin hydrobromide hydrate product information. IC50 values: 0.37 nM (human), 0.29 nM (rat). View Source
- [2] PMC Table 1. Comparative IC50 values of DPP-4 inhibitors. Sitagliptin IC50: 18 nM. View Source
